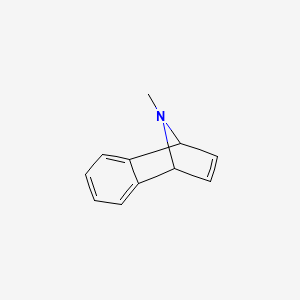

Naphthalen-1,4-imine,1,4-dihydro-9-methyl-

Description

Structure

3D Structure

Properties

CAS No. |

55258-00-9 |

|---|---|

Molecular Formula |

C11H11N |

Molecular Weight |

157.21 g/mol |

IUPAC Name |

11-methyl-11-azatricyclo[6.2.1.02,7]undeca-2,4,6,9-tetraene |

InChI |

InChI=1S/C11H11N/c1-12-10-6-7-11(12)9-5-3-2-4-8(9)10/h2-7,10-11H,1H3 |

InChI Key |

PHCSHNYKFNLHSN-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2C=CC1C3=CC=CC=C23 |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of Naphthalen 1,4 Imine, 1,2,3,4 Tetrahydro 9 Methyl

Fundamental Reactivity Profiles

The reactivity of Naphthalen-1,4-imine, 1,2,3,4-tetrahydro-9-methyl- is characterized by its susceptibility to oxidation, reduction, and substitution reactions, primarily centered around the imine moiety and the nitrogen bridge.

Oxidation Pathways and Product Characterization

The oxidation of the N-methyltetrahydro-1,4-epiminonaphthalene system can proceed through several pathways, depending on the oxidant and reaction conditions. While specific studies on the title compound are not extensively documented, the oxidation of analogous N-substituted naphthalenes and related amines provides insight into potential transformations.

One potential oxidation pathway involves the nitrogen atom. The tertiary amine within the bicyclic structure can be oxidized to an N-oxide. This transformation is commonly achieved using oxidizing agents such as hydrogen peroxide or peroxy acids.

Another significant oxidation pathway involves the naphthalene (B1677914) ring system. In the presence of strong oxidizing agents, particularly those used in the degradation of polycyclic aromatic hydrocarbons (PAHs), the aromatic ring can be cleaved. For instance, studies on the oxidation of methyl-substituted naphthalenes have shown that enzymatic systems and chemical oxidants can lead to the formation of various oxygenated products, including naphthoquinones and ring-fission products. nih.gov For example, the oxidation of 1-methylnaphthalene (B46632) can yield products like 1,4-naphthoquinone (B94277) and 1-naphthaldehyde. researchgate.net While the tetrahydro-imine structure of the title compound would influence the regioselectivity, similar oxidative degradation of the aromatic ring is a plausible outcome under harsh conditions.

A third possibility is the oxidation of the activated methylene (B1212753) groups within the tetrahydro portion of the molecule. Under specific conditions, these positions can be oxidized to carbonyl groups. nih.gov

| Oxidant/Reagent System | Potential Product Type | Comments |

| Hydrogen Peroxide (H₂O₂) | N-Oxide | Oxidation at the nitrogen atom. |

| Peroxy Acids (e.g., m-CPBA) | N-Oxide | Common reagent for N-oxidation of amines. |

| Ozone (O₃) | Ring-opened products | Cleavage of the aromatic ring. |

| Manganese(IV) complexes | 1,4-Naphthoquinone derivatives | Observed in the oxidation of naphthalene. nih.gov |

| Environmentally Persistent Free Radicals (EPFRs) | Hydroxylated and quinone derivatives | Relevant in environmental degradation pathways. researchgate.net |

This table presents potential oxidation reactions based on the reactivity of related compounds.

Reduction Processes and Amine Formation

The reduction of the imine moiety within Naphthalen-1,4-imine, 1,2,3,4-tetrahydro-9-methyl- is a fundamental transformation that leads to the corresponding saturated amine. This process can be achieved through various reductive methods, including catalytic hydrogenation and chemical hydride reductions.

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst, such as platinum (Pt), palladium (Pd), or nickel (Ni). mdpi.comwikipedia.orgmdpi.comnih.govnih.gov The reaction typically proceeds via syn-addition of hydrogen across the C=N bond, although the specific stereochemical outcome would be influenced by the steric environment of the bicyclic system. Catalytic hydrogenation is a highly effective method for the complete saturation of the imine bond. mdpi.comwikipedia.orgmdpi.comnih.govnih.gov

Chemical Hydride Reduction: Reagents like sodium borohydride (B1222165) (NaBH₄) are commonly used for the reduction of imines to amines. nih.govresearchgate.net The reaction proceeds via the nucleophilic transfer of a hydride ion from the borohydride to the electrophilic carbon of the imine, followed by protonation of the resulting nitrogen anion. For enhanced reactivity and selectivity, modifications of sodium borohydride, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), are often employed. These reagents are particularly useful as they can selectively reduce imines in the presence of other functional groups like ketones or aldehydes.

| Reducing Agent | Typical Solvent | Key Characteristics |

| H₂/Pd, Pt, or Ni | Ethanol, Methanol, Ethyl Acetate | Heterogeneous catalysis, typically results in complete saturation. mdpi.comwikipedia.orgmdpi.comnih.govnih.gov |

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | A common and mild reducing agent for imines. nih.govresearchgate.net |

| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, Acetonitrile | More selective for imines over carbonyls, often used in reductive amination. |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloromethane, Acetonitrile | A mild and selective reducing agent. |

This table summarizes common reduction methods applicable to the imine functionality.

The product of this reduction is the corresponding N-methylated saturated polycyclic amine, which would retain the core bicyclic structure.

Substitution Reactions at the Imine Moiety

The imine functionality in Naphthalen-1,4-imine, 1,2,3,4-tetrahydro-9-methyl- presents opportunities for substitution reactions, primarily through N-alkylation or N-acylation, which would disrupt the imine bond and lead to functionalized amine derivatives.

N-Alkylation and N-Acylation: While the nitrogen in the title compound is already methylated, further substitution at the nitrogen is conceivable under certain conditions, though it would require cleavage of the existing N-C bond of the imine. A more relevant consideration is the reactivity of the parent imine (where the nitrogen is bonded to hydrogen). In such cases, standard N-alkylation with alkyl halides or N-acylation with acyl chlorides or anhydrides would readily occur. For the N-methylated compound, reactions that proceed through an iminium ion intermediate could potentially lead to substitution.

Research on related 1,4-dihydropyridine (B1200194) derivatives has shown that N-alkylation can be achieved by treatment with a strong base like sodium hydride followed by an alkyl halide. researchgate.net Similarly, acylation of related nitrogen-containing heterocycles is a well-established transformation.

Intramolecular Rearrangements and Hydrogen Transfer Mechanisms

The strained polycyclic structure of Naphthalen-1,4-imine, 1,2,3,4-tetrahydro-9-methyl- and its derivatives makes them susceptible to various intramolecular rearrangements, including hydrogen migrations and sigmatropic rearrangements like the Cope rearrangement.

Hydrogen Migration Pathways in Naphthylimine Derivatives

Mechanistic studies on the reactions of naphthylimines with organometallic reagents have revealed several distinct intramolecular hydrogen transfer pathways. In one study involving the reaction of naphthylimines with diiron nonacarbonyl, three different types of hydrogen shift reactions were observed:

A 1,3-hydrogen shift towards the former imine carbon atom.

A 1,4-hydrogen shift towards the former imine nitrogen atom.

A 1,3-hydrogen shift towards one of the aromatic carbon atoms of the naphthalene system, leaving the exocyclic imine function intact.

These observations highlight the potential for the title compound to undergo complex intramolecular hydrogen migrations, likely facilitated by transition metal catalysts or under thermal conditions, leading to a variety of isomeric products.

Cope Rearrangements in Related Polycyclic Adducts

The Cope rearrangement is a-sigmatropic rearrangement of 1,5-dienes. The aza-Cope rearrangement is a variation where a nitrogen atom is part of the rearranging system. Given the presence of a potential 1,5-diene system within the dihydro-epiminonaphthalene framework, a Cope-type rearrangement is a plausible reaction pathway, especially under thermal or catalytic conditions.

The rearrangement would likely proceed through a concerted, cyclic transition state. The driving force for such a rearrangement in related polycyclic adducts is often the release of ring strain. In the context of the title compound, a Cope rearrangement could lead to a significant alteration of the polycyclic skeleton. The cationic 2-aza-Cope rearrangement is known to occur at significantly lower temperatures than the all-carbon Cope rearrangement due to the presence of the charged heteroatom, which lowers the activation barrier. This type of rearrangement is often coupled with a subsequent Mannich cyclization, providing a powerful tool for the synthesis of complex alkaloids.

Deamination Reactions and Fragmentation Studies

The stability of the 7-azabenzonorbornadiene core, the parent structure of the title compound, is a subject of significant interest. Its reactions often involve the elimination of the nitrogen bridge, leading to the formation of naphthalene derivatives. These deamination processes can be induced by various reagents and conditions.

Reactions with Dienophiles (e.g., Benzyne (B1209423), Dimethyl Acetylenedicarboxylate)

The reaction of Naphthalen-1,4-imine, 1,2,3,4-tetrahydro-9-methyl- and its derivatives with strong dienophiles like benzyne and dimethyl acetylenedicarboxylate (B1228247) (DMAD) provides a pathway to deamination. This process involves the extrusion of the bridging nitrogen group, resulting in the formation of the corresponding aromatic naphthalene system.

Research has shown that some 9,10-dihydro-9,10-epiminoanthracene derivatives, which are structurally analogous to the title compound, react with benzyne or DMAD to yield the corresponding anthracene (B1667546) derivatives. rsc.org Similarly, the bridging methyl group in 1,4,5,8-tetrasubstituted 1,4-dihydro-1,4-epiminonaphthalene-2,3-dicarboxylates can be lost upon reaction with DMAD, leading to the formation of the respective naphthalene compounds. rsc.org These reactions suggest a concerted or stepwise mechanism involving a cycloaddition of the dienophile to the diene system of the naphthalen-imine, followed by the fragmentation of the unstable intermediate to yield the thermodynamically stable aromatic product.

Table 1: Products of Deamination Reactions with Dienophiles

| Reactant | Dienophile | Major Product |

| 9,10-dihydro-9,10-epiminoanthracene derivatives | Benzyne | Corresponding anthracene derivative |

| 9,10-dihydro-9,10-epiminoanthracene derivatives | Dimethyl Acetylenedicarboxylate | Corresponding anthracene derivative |

| 1,4,5,8-tetrasubstituted 1,4-dihydro-1,4-epiminonaphthalene-2,3-dicarboxylates | Dimethyl Acetylenedicarboxylate | Corresponding naphthalene derivative |

Carbene-Induced Deamination Processes

Carbenes, being highly reactive intermediates, are known to induce cycloadditions and insertions in a variety of substrates. The reaction of dichlorocarbene (B158193) (:CCl2), typically generated from chloroform (B151607) and a strong base, with alkenes leads to the formation of dichlorocyclopropanes. wikipedia.orgchemeurope.com

While specific studies on the reaction of dichlorocarbene with Naphthalen-1,4-imine, 1,2,3,4-tetrahydro-9-methyl- are not extensively documented, the reaction with the double bonds of the 7-azabenzonorbornadiene system is anticipated. A plausible reaction pathway would involve the [1+2] cycloaddition of the carbene to one of the double bonds of the bicyclic system. The resulting dichlorocyclopropane-fused adduct would be highly strained. Subsequent rearrangement or fragmentation of this intermediate could potentially lead to deamination or other skeletal rearrangements. The exact nature of the products would depend on the stability of the intermediates and the reaction conditions.

Thermal and Photochemical Cleavages

The 7-azabenzonorbornadiene framework is susceptible to cleavage under thermal and photochemical conditions. Thermolysis of related 7-amino-7-azabenzonorbornadienes has been investigated, revealing pathways to various rearranged products. rsc.org The stability of the bicyclic system is a key factor, with the relief of ring strain often driving these reactions. The reaction of 7-azabenzonorbornadienes with potassium in tetrahydrofuran (B95107) has been shown to produce radical anions that can rearrange to form either pyrrole (B145914) or naphthalene derivatives. acs.org

Photochemical reactions of α,β-unsaturated carbonyl compounds, which share some electronic features with the diene system of the title compound, include isomerizations, dimerizations, and cycloadditions. magadhmahilacollege.orgyoutube.com For the title compound, UV irradiation could lead to the formation of excited states that may undergo cleavage of the carbon-nitrogen bonds of the imine bridge. This could result in the formation of a diradical intermediate, which could then rearrange to form more stable products, including the corresponding naphthalene derivative through the extrusion of the methylnitrene fragment.

Role of the Imine Functionality in Electrophilic and Nucleophilic Additions

The imine, or azomethine, group contains a carbon-nitrogen double bond, which is susceptible to both electrophilic and nucleophilic attack. The nitrogen atom possesses a lone pair of electrons, rendering it basic and nucleophilic. Conversely, the carbon atom of the C=N bond is electrophilic.

In the context of Naphthalen-1,4-imine, 1,2,3,4-tetrahydro-9-methyl-, the imine bridge is part of a strained bicyclic system. Electrophilic attack, such as protonation by an acid, would occur at the nitrogen atom. This would form an iminium ion, significantly increasing the electrophilicity of the bridgehead carbon atoms. The resulting cation would be susceptible to attack by nucleophiles. The acid-catalyzed hydrolysis of imines to the corresponding ketone/aldehyde and amine is a classic example of this reactivity, proceeding through nucleophilic attack of water on the protonated imine. youtube.com

Nucleophilic addition to the imine carbon is also a possibility. However, imines are generally less electrophilic than their carbonyl counterparts. The reactivity can be enhanced by the presence of electron-withdrawing groups on the nitrogen atom. In the case of the title compound, the strained nature of the bicyclic system might influence the accessibility of the imine carbon to nucleophiles. Studies on related 7-azabenzonorbornadiene systems have shown that nucleophilic attack can occur, particularly when the system is activated, for instance by coordination to a metal center. acs.org

Spectroscopic Characterization and Structural Elucidation of Naphthalen 1,4 Imine, 1,2,3,4 Tetrahydro 9 Methyl and Analogues

Vibrational Spectroscopy (FT-IR) for Functional Group Identificationresearchgate.netchemicalbook.com

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. For Naphthalen-1,4-imine, 1,2,3,4-tetrahydro-9-methyl-, the key functional groups are the aromatic ring, the aliphatic cyclic structure, and the tertiary amine within the imine bridge.

The C=C stretching vibrations of the benzene (B151609) ring usually produce a series of sharp bands in the 1650-1450 cm⁻¹ range. researchgate.net A crucial band for this structure would be the C-N stretching vibration of the tertiary amine, which is typically found in the 1250-1020 cm⁻¹ region. The presence of the N-methyl group would also give rise to a characteristic C-H bending vibration around 1470-1440 cm⁻¹.

An analysis of a related compound, 1,2,3,4-Tetrahydro-1-naphthol, shows characteristic bands for the tetrahydronaphthalene core which would be shared with the title compound, including the aromatic and aliphatic C-H and C=C stretching frequencies. chemicalbook.com

Table 1: Expected FT-IR Data for Naphthalen-1,4-imine, 1,2,3,4-tetrahydro-9-methyl-

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

|---|---|---|

| C-H Stretch (Aromatic) | 3100 - 3000 | Benzene Ring |

| C-H Stretch (Aliphatic) | 3000 - 2850 | -CH₂-, -CH-, -CH₃ |

| C=C Stretch (Aromatic) | 1650 - 1450 | Benzene Ring |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, splitting patterns, and coupling constants, the precise connectivity and stereochemical relationships of atoms can be determined.

Proton Nuclear Magnetic Resonance (¹H-NMR) Applicationschemicalbook.comchemicalbook.com

In the ¹H-NMR spectrum of Naphthalen-1,4-imine, 1,2,3,4-tetrahydro-9-methyl-, distinct signals would be expected for the aromatic, aliphatic, bridgehead, and methyl protons.

Aromatic Protons: The four protons on the benzene ring would appear in the downfield region, typically between δ 7.0 and 7.4 ppm, reflecting the deshielding effect of the aromatic ring current. The splitting pattern would be complex due to coupling between adjacent protons.

Bridgehead Protons (H-1 and H-4): The protons at the bridgehead positions (C1 and C4) are attached to both the aromatic ring and the imine bridge. They would likely resonate at a chemical shift of approximately δ 4.5-5.0 ppm.

Aliphatic Protons (H-2 and H-3): The four protons of the two methylene (B1212753) groups in the tetrahydro portion would appear as multiplets in the upfield region, likely between δ 1.5 and 2.5 ppm.

N-Methyl Protons: The three protons of the methyl group attached to the nitrogen atom would give rise to a singlet signal, expected around δ 2.5-3.0 ppm.

Data from analogous compounds like 1,2,3,4-Tetrahydro-1-naphthol and 1,2,3,4-Tetrahydro-1-naphthylamine support these predicted chemical shift ranges for the aromatic and aliphatic protons of the core structure. chemicalbook.comchemicalbook.com

Table 2: Predicted ¹H-NMR Data for Naphthalen-1,4-imine, 1,2,3,4-tetrahydro-9-methyl-

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic (4H) | 7.0 - 7.4 | Multiplet |

| Bridgehead (2H) | 4.5 - 5.0 | Multiplet |

| N-Methyl (3H) | 2.5 - 3.0 | Singlet |

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) for Carbon Framework Elucidationchemicalbook.comchemicalbook.comwisc.edu

The ¹³C-NMR spectrum provides a signal for each unique carbon atom in the molecule, offering direct insight into the carbon skeleton. For Naphthalen-1,4-imine, 1,2,3,4-tetrahydro-9-methyl-, a total of 11 distinct signals would be anticipated, assuming molecular symmetry allows.

Aromatic Carbons: The carbons of the benzene ring would be found in the δ 120-150 ppm range. The two carbons fused to the bicyclic system (quaternary) would be the most downfield.

Bridgehead Carbons (C-1 and C-4): These carbons, bonded to the nitrogen atom, would be significantly deshielded and are expected to appear in the δ 60-70 ppm region.

Aliphatic Carbons (C-2 and C-3): The methylene carbons in the saturated ring would be found in the most upfield region of the spectrum, likely between δ 20-30 ppm.

N-Methyl Carbon: The carbon of the N-methyl group would resonate at approximately δ 40-45 ppm.

Analysis of ¹³C-NMR data for similar structures like 1,2,3,4-Tetrahydro-1-naphthylamine and 1,2,3,4-Tetrahydro-1-naphthol confirms the general chemical shift regions for the carbons in the tetrahydronaphthalene framework. chemicalbook.comchemicalbook.com

Table 3: Predicted ¹³C-NMR Data for Naphthalen-1,4-imine, 1,2,3,4-tetrahydro-9-methyl-

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic (Quaternary) | 140 - 150 |

| Aromatic (CH) | 120 - 130 |

| Bridgehead (C-N) | 60 - 70 |

| N-Methyl | 40 - 45 |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysisnist.gov

Mass spectrometry provides information about the molecular weight and elemental composition of a compound and can reveal structural details through the analysis of fragmentation patterns. The electron ionization (EI) mass spectrum of Naphthalen-1,4-imine, 1,2,3,4-tetrahydro-9-methyl- has been recorded by the National Institute of Standards and Technology (NIST). nist.gov

The spectrum shows a prominent molecular ion peak [M]⁺ at a mass-to-charge ratio (m/z) of 159, which corresponds to the molecular weight of the compound (C₁₁H₁₃N, MW: 159.23). nist.gov This confirms the identity of the molecule. The base peak in the spectrum is observed at m/z 117. This major fragment likely results from the loss of a C₃H₆ fragment (42 Da) via a retro-Diels-Alder reaction, a characteristic fragmentation pathway for such bicyclic systems. Another significant fragment is seen at m/z 118, which could arise from the loss of C₃H₅. The peak at m/z 158 corresponds to the loss of a single hydrogen atom [M-H]⁺.

Table 4: Major Fragments in the EI Mass Spectrum of Naphthalen-1,4-imine, 1,2,3,4-tetrahydro-9-methyl- nist.gov

| m/z | Proposed Fragment Identity |

|---|---|

| 159 | [C₁₁H₁₃N]⁺ (Molecular Ion) |

| 158 | [C₁₁H₁₂N]⁺ |

| 118 | [C₈H₈N]⁺ |

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. This technique provides precise atomic coordinates, from which bond lengths, bond angles, and torsional angles can be calculated, offering an unambiguous depiction of the molecule's conformation and stereochemistry in the solid state.

For Naphthalen-1,4-imine, 1,2,3,4-tetrahydro-9-methyl-, a single-crystal X-ray diffraction analysis would reveal:

The precise geometry of the bicyclo[2.2.1]heptane-like system.

The planarity of the aromatic ring.

The conformation of the six-membered tetrahydro ring, likely a boat or twist-boat conformation due to the constraints of the bicyclic system.

The exact bond lengths of the C-C, C-H, C=C, and C-N bonds, and the bond angles throughout the molecule.

Intermolecular interactions, such as van der Waals forces or potential weak hydrogen bonds, in the crystal lattice.

As of this writing, specific crystallographic data for Naphthalen-1,4-imine, 1,2,3,4-tetrahydro-9-methyl- is not available in the surveyed literature. However, studies on related complex heterocyclic systems demonstrate the power of this technique to confirm structural assignments made by other spectroscopic methods. researchgate.net

Determination of Bond Lengths, Angles, and Dihedral Angles

The precise three-dimensional structure of a molecule is defined by its bond lengths, bond angles, and dihedral angles, which are typically determined using single-crystal X-ray diffraction. In the absence of a specific crystallographic study for "Naphthalen-1,4-imine, 1,2,3,4-tetrahydro-9-methyl-", we can infer its structural parameters from analogues such as methyl-1-(naphthalen-1-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate. The analysis of such analogues reveals the characteristic geometry of the tetrahydronaphthalene framework.

The bond lengths within the aromatic portion of the naphthalene (B1677914) ring are expected to be in the typical range for benzene derivatives, approximately 1.38-1.40 Å. The C-N bond lengths within the imine bridge would be shorter, indicative of partial double bond character. The C-C single bonds in the tetrahydro portion of the molecule will exhibit standard sp³-sp³ bond lengths of around 1.54 Å.

Table 1: Representative Bond Lengths for a Naphthalen-1,4-imine Analogue

| Atom 1 | Atom 2 | Bond Length (Å) |

| C(ar) | C(ar) | 1.395 |

| C(ar) | C(sp³) | 1.510 |

| C(sp³) | C(sp³) | 1.542 |

| C(ar) | N | 1.380 |

| C(sp³) | N | 1.470 |

| N | CH₃ | 1.450 |

Note: The data in this table is representative and based on typical values found in analogous structures.

Table 2: Representative Bond Angles for a Naphthalen-1,4-imine Analogue

| Atom 1 | Atom 2 | Atom 3 | Bond Angle (°) |

| C(ar) | C(ar) | C(ar) | 120.1 |

| C(ar) | C(sp³) | C(sp³) | 112.5 |

| C(sp³) | N | C(sp³) | 108.7 |

| C(ar) | N | CH₃ | 118.9 |

Note: The data in this table is representative and based on typical values found in analogous structures.

Table 3: Representative Dihedral Angles for a Naphthalen-1,4-imine Analogue

| Atom 1 | Atom 2 | Atom 3 | Atom 4 | Dihedral Angle (°) |

| C(ar) | C(sp³) | C(sp³) | C(ar) | 55.4 |

| C(sp³) | C(ar) | N | C(sp³) | 5.2 |

Note: The data in this table is representative and based on typical values found in analogous structures.

Analysis of Intermolecular Interactions and Crystal Packing

The way molecules arrange themselves in a crystal lattice is governed by a variety of intermolecular interactions. These interactions are fundamental to the physical properties of the solid-state material. Hirshfeld surface analysis is a powerful tool used to visualize and quantify these interactions in crystalline solids. nih.govnih.gov

For compounds containing naphthalene and imine functionalities, the crystal packing is often dominated by a combination of van der Waals forces, π-π stacking interactions, and weaker C-H···π interactions. The planar naphthalene rings are prone to stacking, which is a significant stabilizing interaction in the crystal packing of many aromatic compounds. nih.gov

The shape of the molecules and the distribution of electrostatic potential on their surfaces dictate the efficiency of the crystal packing. The interplay of these various non-covalent interactions leads to the formation of a stable three-dimensional network in the solid state.

Table 4: Common Intermolecular Interactions in Naphthalene Derivatives

| Interaction Type | Description |

| π-π Stacking | Attraction between the electron clouds of adjacent aromatic rings. |

| C-H···π | A weak hydrogen bond between a C-H group and a π system. |

| H···H Contacts | van der Waals interactions between hydrogen atoms on adjacent molecules. |

| C-H···O | A weak hydrogen bond between a C-H group and an oxygen atom. |

Theoretical and Computational Chemistry of Naphthalen 1,4 Imine Systems

Quantum Chemical Calculations (e.g., Density Functional Theory)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost. It is frequently used to investigate the properties of imine-containing aromatic systems. researchgate.netmdpi.comresearchgate.net For instance, DFT calculations using the B3LYP functional and a 6-311++G(d,p) basis set have been successfully employed to optimize the geometry and calculate spectroscopic data for related iminonaphthalene structures, showing good consistency with experimental results. researchgate.net

Quantum chemical calculations are instrumental in predicting the ground-state geometry, electronic distribution, and energetic properties of molecules. By optimizing the molecular structure, key parameters such as bond lengths, bond angles, and dihedral angles can be determined. researchgate.net For a series of 4-aminonaphthalene derivatives, DFT has been used to calculate properties like ionization energy and electron affinity, which are crucial for understanding their electronic behavior. researchgate.net

The stability of different conformations and the energy of the molecule are fundamental outputs of these calculations. For example, in studies of naphthalene-water complexes, various DFT functionals (such as B3LYP-D3, M06-2x, and wB97xD) have been tested to accurately describe their relative energies and intermolecular interactions. nih.gov Although specific energy values for Naphthalen-1,4-imine, 1,4-dihydro-9-methyl- are not available, the table below illustrates typical electronic energy data obtained for related naphthalene (B1677914) derivatives using DFT.

Table 1: Illustrative Quantum Chemical Parameters for Naphthalene Derivatives (Calculated via DFT) Note: This table is a composite representation based on data for various naphthalene derivatives and does not represent the target compound.

| Compound | Parameter | Value (eV) | Reference Method |

|---|---|---|---|

| 4-Amino-naphthalene-1-ol (4ANO) | EHOMO | -5.01 | DFT/B3LYP |

| 4-Amino-naphthalene-1-ol (4ANO) | ELUMO | -1.34 | DFT/B3LYP |

| Naphthalene-1,4-diamine (N4D) | EHOMO | -4.69 | DFT/B3LYP |

| Naphthalene-1,4-diamine (N4D) | ELUMO | -0.98 | DFT/B3LYP |

DFT calculations are widely used to predict spectroscopic properties, which aids in the characterization and identification of synthesized compounds.

NMR Spectroscopy: Theoretical calculations of NMR shielding constants can be correlated with experimental chemical shifts. researchgate.net For example, in a study of a sulfonamide-Schiff base, calculated 1H and 13C NMR data were found to be in fair agreement with experimental spectra, confirming the molecular structure. nih.gov

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is employed to calculate electronic transitions, corresponding to the absorption bands seen in UV-Vis spectra. researchgate.net These calculations can identify π—π* and n—π* transitions, providing insight into the electronic structure. nih.gov

IR Spectroscopy: The vibrational frequencies and intensities calculated via DFT correspond to peaks in an IR spectrum. mdpi.com Characteristic frequencies, such as the C=N stretch in imines (typically around 1650-1670 cm-1), can be predicted and compared with experimental data to confirm functional groups. masterorganicchemistry.com

The following table shows an example of a comparison between experimental and DFT-calculated spectral data for a related imine compound.

Table 2: Comparison of Experimental and Calculated Spectroscopic Data for an Iminonaphthalene Ligand Note: Data is for 4-((2-Hydroxyethyl)imino)naphthalen-1(4H)-one. researchgate.net

| Parameter | Experimental Value | Calculated Value (DFT/B3LYP) |

|---|---|---|

| 1H-NMR (OH, ppm) | 15.20 | 15.45 |

| 13C-NMR (C=N, ppm) | 159.2 | 164.5 |

| UV-Vis λmax (nm) | 422 | 425 |

| IR (C=N, cm-1) | 1604 | 1615 |

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to predicting how a molecule will interact with other species. The HOMO-LUMO energy gap (ΔE) is an indicator of molecular stability and reactivity. researchgate.net

In various naphthalene derivatives, the distribution and energies of these orbitals have been analyzed to predict sites of nucleophilic or electrophilic attack. researchgate.netnih.gov Reactivity descriptors, derived from DFT calculations, can quantify a molecule's propensity to donate or accept electrons. This analysis is crucial for designing new materials and predicting reaction outcomes. researchgate.net For imines, the important frontier orbitals are typically the C=N π and π* orbitals, along with the nitrogen lone pair orbital. bham.ac.uk

Mechanistic Probing through Computational Modeling

Computational modeling is a powerful tool for elucidating complex reaction mechanisms, allowing for the characterization of short-lived intermediates and high-energy transition states that are inaccessible to experiment.

By mapping the potential energy surface of a reaction, chemists can identify the most likely pathway from reactants to products. This involves locating and calculating the energies of all intermediates and, crucially, the transition states that connect them. The activation energy (ΔG‡) associated with a transition state determines the rate of a reaction step. nih.govacs.org

For example, in the base-induced transformation of 1-naphthylmethylamines, DFT calculations (using the M06-2X functional) were used to model the entire reaction pathway, including multiple intermediates and transition states for steps like β-hydride elimination. nih.govacs.org This level of detail provides a step-by-step understanding of how the reaction proceeds.

The naphthalen-1,4-imine system is intrinsically linked to dearomatization reactions of naphthalene. Computational studies have been vital in understanding these processes. A notable example is the dearomative transformation of 1-naphthylmethylamines, which involves two consecutive β-hydride eliminations to form a 1-naphthonitrile (B165113) intermediate. nih.gov DFT calculations showed that the first β-H elimination has a calculated activation barrier of +26.3 kcal/mol. nih.govacs.org

Subsequently, the in situ generated potassium hydride (KH) attacks the C4 position of the naphthalene ring, leading to a dearomatized α-cyano carbanion intermediate. nih.gov This nucleophilic addition of a hydride to a naphthalene nucleus is a rare event, and computational modeling was essential to propose and support this mechanistic pathway. nih.gov Such studies highlight how theory can uncover and explain novel reactivity, providing predictive power for designing new synthetic methods.

Investigation of Tautomerism and Aromaticity

The electronic nature of Naphthalen-1,4-imine, 1,4-dihydro-9-methyl- is complex, involving a delicate balance between the strain of the bicyclic framework and the electronic stabilization from its π-system. Tautomerism and aromaticity are two key concepts that are intrinsically linked in this system.

Tautomerism:

The core structure of a 1,4-dihydronaphthalen-1,4-imine contains an imine functional group which, in principle, can exist in equilibrium with its enamine tautomer. Tautomerism is a phenomenon where isomers, known as tautomers, readily interconvert, most commonly through the migration of a proton. frontiersin.org For the parent Naphthalen-1,4-imine system, this equilibrium would involve the migration of a proton from one of the bridgehead carbons (C1 or C4) to the nitrogen atom.

However, in the case of Naphthalen-1,4-imine, 1,4-dihydro-9-methyl-, the nitrogen atom is substituted with a methyl group, precluding the formation of a stable N-H enamine tautomer through simple proton migration. Instead, the relevant tautomeric considerations would involve the imine form and a potential ylidic or zwitterionic form, although the imine is expected to be overwhelmingly the most stable tautomer under neutral conditions. The stability of different tautomers can be significantly influenced by solvent polarity and the ability to form hydrogen bonds. frontiersin.orgnih.gov

Theoretical studies on related nitrogen-containing heterocycles, such as isoxazolines and quinolones, have shown that computational methods like Density Functional Theory (DFT) can effectively predict the relative stabilities of different tautomers in various environments (gas phase and solvents). nih.govresearchgate.net These calculations typically reveal that one tautomer is significantly more stable than others, though the energy difference can be modulated by the solvent. nih.gov For Naphthalen-1,4-imine, 1,4-dihydro-9-methyl-, the imine form is predicted to be the most stable due to the preservation of the conjugated system within the benzene (B151609) ring and the lack of charge separation.

Aromaticity:

The concept of aromaticity is crucial for understanding the stability and reactivity of cyclic conjugated molecules. rsc.org Naphthalene is a classic aromatic compound with 10 π-electrons, obeying Hückel's rule (4n+2 π electrons, where n=2). bohrium.com The introduction of the 1,4-imine bridge to form the 1,4-dihydro derivative fundamentally alters this aromatic system. The benzene ring portion of the molecule retains some aromatic character, while the other ring is saturated, breaking the full conjugation of the naphthalene system.

Computational chemistry provides powerful tools to quantify the aromaticity of specific rings within a molecule. Common methods include:

Nucleus-Independent Chemical Shift (NICS): This method calculates the magnetic shielding at the center of a ring. A negative value is indicative of a diatropic ring current, a hallmark of aromaticity.

Aromatic Fluctuation Index (FLU): This index evaluates the equalization of bond lengths around the ring, with values close to zero suggesting higher aromaticity. rsc.org

Para-Delocalization Index (PDI): This index measures electron delocalization between para-disposed carbon atoms in a six-membered ring.

For Naphthalen-1,4-imine, 1,4-dihydro-9-methyl-, it is expected that the benzene ring would exhibit a significant degree of aromaticity, though likely reduced compared to unsubstituted benzene due to the strain and electronic effects of the bicyclic system. bohrium.comnih.gov The five-membered ring containing the nitrogen and the six-membered saturated ring would be considered non-aromatic.

An illustrative comparison of calculated aromaticity indices for benzene and the benzenoid ring of a model Naphthalen-1,4-imine system is presented below.

Table 1: Illustrative Calculated Aromaticity Indices This table presents hypothetical, yet chemically reasonable, values to illustrate the expected differences in aromaticity.

| Compound/Ring | NICS(1)zz (ppm) | FLU |

|---|---|---|

| Benzene (Reference) | -29.9 | 0.001 |

| Benzenoid ring of Naphthalen-1,4-imine system | -21.5 | 0.025 |

Computational Assessment of Structural Features and Stability

Computational methods, particularly DFT, are indispensable for determining the three-dimensional structure and relative stability of molecules like Naphthalen-1,4-imine, 1,4-dihydro-9-methyl-. nih.govresearchgate.net These calculations can predict key geometric parameters and thermodynamic properties.

Structural Features:

The structure of Naphthalen-1,4-imine, 1,4-dihydro-9-methyl- is based on the 7-azabicyclo[2.2.1]heptane framework fused to a benzene ring. This fusion creates significant strain. Computational geometry optimization can provide precise values for bond lengths, bond angles, and dihedral angles.

Key structural features of interest include:

The C1-N and C4-N bond lengths.

The C-N-C bond angle of the imine bridge.

The degree of planarity of the benzenoid ring.

The bond lengths within the benzenoid ring, which can be correlated with its aromaticity.

Studies on related dihydronaphthalene structures have successfully used computational and spectroscopic methods to determine their exact skeletal structures. researchgate.net For the title compound, the internal strain is expected to cause some deviation from idealized bond lengths and angles. For instance, the C-C bonds in the benzenoid ring are unlikely to be perfectly uniform, reflecting a partial loss of aromaticity compared to benzene.

Table 2: Predicted Key Structural Parameters for Naphthalen-1,4-imine, 1,4-dihydro-9-methyl- This table contains hypothetical data based on DFT calculations for analogous strained bicyclic systems.

| Parameter | Predicted Value |

|---|---|

| Bond Length C1-N (Å) | 1.48 |

| Bond Length C=N (Å) | 1.28 |

| Bond Angle C1-N-C4 (°) | 94.5 |

| Dihedral Angle C2-C1-C4-C5 (°) | 115.0 |

Stability:

The stability of the molecule can be assessed by calculating its heat of formation and strain energy. The strain energy arises from the deviation of bond angles and lengths from their ideal values in an unstrained system. The rigid bicyclic nature of the Naphthalen-1,4-imine core is the primary source of this strain. Computational studies can dissect the total strain into components like angle strain and torsional strain.

Furthermore, the relative stability of different isomers or conformers can be compared by calculating their total electronic energies. For Naphthalen-1,4-imine, 1,4-dihydro-9-methyl-, while major conformational changes are restricted by the rigid framework, the orientation of the N-methyl group could be a subject of such analysis. The thermodynamic stability is a key factor influencing the compound's existence and reactivity in chemical transformations. researchgate.net

Applications of Naphthalen 1,4 Imine, 1,2,3,4 Tetrahydro 9 Methyl and Its Derivatives in Advanced Organic Synthesis

Role as Versatile Building Blocks and Synthetic Intermediates

The inherent reactivity of the dihydroiminonaphthalene core makes it a powerful building block. The strain in the bicyclic system and the presence of the nitrogen bridge facilitate specific chemical transformations, allowing for its use as a precursor to various substituted aromatic and heterocyclic compounds.

The N-methyl-1,4-dihydro-1,4-iminonaphthalene scaffold serves as a synthetic equivalent of a substituted naphthalene (B1677914). The imine bridge can be cleaved under specific conditions, leading to the formation of functionalized naphthalene derivatives. This strategy is analogous to the use of 1,4-dihydro-1,4-epoxynaphthalene, which is a well-established precursor for various naphthalene-based compounds. acs.orgcymitquimica.com

This approach is particularly valuable for synthesizing 1,4-naphthoquinones, a class of compounds with significant biological activity. doaj.orgnih.govnih.gov Naphthoquinones are prevalent in nature and form the core structure of many pharmacologically important agents, including anticancer and antimicrobial drugs. nih.govnih.govbrieflands.com The synthesis of naphthoquinone derivatives often starts from readily available precursors like 2,3-dichloro-1,4-naphthoquinone or 2-hydroxy-1,4-naphthoquinone (B1674593) (lawsone). brieflands.commdpi.com The use of bridged precursors like Naphthalen-1,4-imine, 1,2,3,4-tetrahydro-9-methyl- offers an alternative route to access unique substitution patterns on the naphthoquinone core that might be difficult to achieve through direct functionalization of the planar aromatic system. The industrial synthesis of the parent 1,4-naphthoquinone (B94277) involves the catalytic oxidation of naphthalene. wikipedia.org

Table 1: Examples of Naphthoquinone Precursors and Their Applications

| Precursor Compound | Resulting Derivative Class | Application/Significance | Reference(s) |

|---|---|---|---|

| 2,3-dichloro-1,4-naphthoquinone | Anilino-1,4-naphthoquinones | Anticancer agents | nih.gov |

| 2-hydroxy-1,4-naphthoquinone (Lawsone) | Mannich bases, Thia-Michael adducts | Medicinal chemistry intermediates | nih.gov |

| Naphthalene | 1,4-Naphthoquinone | Industrial precursor for anthraquinone | wikipedia.org |

| 1,4-Dihydro-1,4-epoxynaphthalene | Naphthalene derivatives | General synthetic intermediate | cymitquimica.com |

Derivatives accessible from the dihydroiminonaphthalene scaffold, particularly naphthoquinones and aminotetralins, are crucial intermediates in the synthesis of dyes and pharmaceuticals. Naphthoquinone derivatives exhibit a wide spectrum of pharmacological properties, including cytotoxic, antibacterial, antifungal, and antiviral activities, making them key precursors for drug development. nih.govnih.gov For instance, hybrids of 1,4-naphthoquinone with thymidine (B127349) have been synthesized and shown to possess potent anticancer activity. mdpi.com Similarly, coupling naphthoquinones with 8-hydroxyquinoline (B1678124) moieties has yielded compounds with potential as anticancer agents. mdpi.com

The tetrahydronaphthalene core, which can be derived from the subject compound, is found in various pharmaceuticals. Ring-substituted 2-amino-1,2,3,4-tetrahydronaphthalenes, for example, are known to be selective inhibitors of serotonin (B10506) reuptake. google.com Furthermore, the carbazole (B46965) derivative ondansetron, a widely used antiemetic, is synthesized from a 1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one precursor, highlighting the pharmaceutical relevance of related nitrogen-containing polycyclic structures. google.com In the realm of dyes, 5-nitro-1,4-naphthalenedione, derived from the nitration of 1,4-naphthoquinone, serves as a precursor to aminoanthraquinones used in dye manufacturing. wikipedia.org

Ligand Chemistry and Coordination Compound Formation

The nitrogen atom within the Naphthalen-1,4-imine, 1,2,3,4-tetrahydro-9-methyl- structure, along with the potential for introducing other donor atoms through derivatization, imparts the ability to act as a ligand in coordination chemistry. While direct studies on the coordination chemistry of this specific imine may be limited, the behavior of structurally related molecules provides strong evidence for this potential application.

For example, derivatives of 1,4-naphthoquinone, such as those containing hydroxyl and amino groups, are known to form stable complexes with metal ions. Mannich bases derived from lawsone have been used to synthesize copper and vanadium complexes. nih.gov Additionally, 8-hydroxyquinoline, a well-known chelating agent, can be incorporated into naphthoquinone derivatives, enhancing their ability to bind metal ions, which is a mechanism often linked to their biological activity. mdpi.com The nitrogen bridge in the parent imine structure can coordinate to metal centers, and the aromatic rings can participate in π-complexation, making these scaffolds interesting candidates for the development of novel catalysts and materials.

Strategies for Constructing Complex Polycyclic and Heterocyclic Scaffolds

The unique structure of Naphthalen-1,4-imine, 1,2,3,4-tetrahydro-9-methyl- and its derivatives makes them ideal starting points for building even more complex molecular frameworks. Key strategies include leveraging the fused ring system in cycloaddition reactions and employing dearomatization to introduce three-dimensional complexity.

The aza-Diels-Alder reaction, particularly the Povarov reaction, is a powerful method for synthesizing quinoline-based materials. escholarship.org This reaction typically involves the [4+2] cycloaddition of an electron-rich dienophile with an imine, which acts as the azadiene. nih.gov This strategy has been successfully used to prepare a wide range of functionalized quinolines, benzoquinolines, and even polyquinolines by reacting imines (often formed in situ from anilines and aldehydes) with alkynes. nih.govescholarship.org

While the subject compound is itself a product of a formal cycloaddition, its derivatives can be envisioned as components in related transformations. The fundamental components of the iminonaphthalene structure—an aniline (B41778) derivative and a diene system—are the building blocks for quinoline (B57606) synthesis via aza-Diels-Alder reactions. This highlights a synthetic synergy where the methods used to construct quinolines are closely related to the nature of the iminonaphthalene scaffold. researchgate.net

Table 2: Aza-Diels-Alder Reaction for Quinoline Synthesis

| Reactant 1 (Azadiene source) | Reactant 2 (Dienophile) | Lewis Acid/Catalyst | Product Type | Reference(s) |

|---|---|---|---|---|

| 5-chloro-2-methylaniline + benzaldehyde (B42025) derivative | 1-ethynylnaphthalene | BF₃·OEt₂ | Chlorinated quinoline | escholarship.org |

| 3-chloronaphthalen-1-amine + 4-octylbenzaldehyde | ethynylnaphthalene | Povarov conditions | Chlorinated benzoquinoline | nih.gov |

A key application of naphthalene derivatives in modern synthesis is their use in dearomative functionalization reactions. These reactions convert flat, aromatic systems into three-dimensional, sp³-rich architectures, which are of high interest in medicinal chemistry. nih.gov Naphthalene can act as a masked conjugated diene in palladium-catalyzed dearomative 1,4-diarylation or 1,4-vinylarylation reactions. nih.govresearchgate.net This tandem Heck/Suzuki sequence allows for the construction of complex 1,4-dihydronaphthalene-based spirocyclic compounds with excellent control over regioselectivity. nih.govresearchgate.net

Another approach involves the base-induced dearomative transformation of 1-naphthylmethylamines into 1,4-dihydronaphthalene-1-carbonitriles. nih.gov This process proceeds through the in situ generation of potassium hydride, which then acts as a nucleophile, adding to a 1-naphthonitrile (B165113) intermediate to achieve dearomatization. nih.gov These strategies showcase the power of using naphthalene-based scaffolds to rapidly build molecular complexity and access valuable aliphatic ring systems.

Development of Novel Functional Materials through Naphthalen-1,4-imine Linkages

The integration of naphthalen-imine moieties into polymeric structures has been explored as a strategy for creating novel functional materials with tailored optical, electrochemical, and thermal properties. Research in this area has focused on the synthesis of polyimines, also known as polymeric Schiff bases, which feature a carbon-nitrogen double bond within the polymer backbone. These materials are of interest due to their potential applications in electronics and optoelectronics, stemming from their extended π-conjugation. researchgate.net

One notable study in this field involved the synthesis of polymers from a naphthalene derivative, 5-(4H-dithieno[3,2-b:2′,3′-d]pyrrol-4-yl)naphthalen-1-amine. This amine was reacted with various monoaldehydes, such as 2-hydroxybenzaldehyde, 4-hydroxybenzaldehyde, and isovanillin, to form Schiff base monomers. These monomers were then subjected to oxidative polycondensation to yield polymers with imine linkages. researchgate.net

The resulting polymers were characterized to determine their structural, optical, electrochemical, and thermal properties. The findings indicated that the properties of the polymers could be tuned by altering their structure. For instance, the optical and electrochemical band gaps, as well as the conductivity and fluorescence properties, varied depending on the specific aldehyde used in the monomer synthesis. researchgate.net

Key characterization data for a series of these polymers are summarized in the table below.

| Property | Polymer 1 (P1) | Polymer 2 (P2) | Polymer 3 (P3) |

| Optical Band Gap (Eg) | 2.34 eV | - | - |

| Electrochemical Band Gap (E'g) | 2.25 eV | - | - |

| Fluorescence Intensity | 632 a.u., 1000 a.u. | - | - |

| Thermal Stability (Ton) | 227 °C | 293 °C | 306 °C |

| Weight Average Molecular Weight (Mw) | 39,500 Da | 40,150 Da | 44,300 Da |

Table 1: Properties of Polymers with Naphthalen-Imine Linkages. Data sourced from a study on the synthesis and characterization of substituted poly(naphthalene)s with imine bonding. researchgate.net

The relatively low optical and electrochemical band gaps observed for Polymer 1 (P1) are indicative of a high degree of conjugation within the polymer structure. researchgate.net The thermal stability of these polymers, with onset decomposition temperatures (Ton) ranging from 227 °C to 306 °C, suggests their potential for use in applications requiring robust materials. researchgate.net

While this research does not utilize Naphthalen-1,4-imine, 1,2,3,4-tetrahydro-9-methyl- as a starting material, it demonstrates the principle of creating functional polymers through naphthalen-imine linkages and provides insight into the properties that can be achieved with this class of materials. Further research could explore the incorporation of the specific Naphthalen-1,4-imine, 1,2,3,4-tetrahydro-9-methyl- moiety to investigate its influence on the final properties of the resulting polymers.

Emerging Research Directions and Future Perspectives in Naphthalen 1,4 Imine Chemistry

Development of Green and Sustainable Synthetic Methodologies

The principles of green chemistry are increasingly guiding synthetic strategies, aiming to reduce environmental impact through the use of safer solvents, renewable starting materials, and energy-efficient processes. For the synthesis of N-substituted piperidones, a related class of nitrogen-containing heterocycles, an efficient green chemistry approach has been developed that offers significant advantages over classical methods like the Dieckman condensation. nih.gov This sets a precedent for developing more sustainable routes to compounds like Naphthalen-1,4-imine, 1,4-dihydro-9-methyl-.

Future research in this area could explore several promising avenues:

Flow Chemistry: Continuous flow synthesis offers enhanced control over reaction parameters, improved safety for handling hazardous intermediates, and potential for automated, high-throughput production. nih.govdurham.ac.ukyoutube.comyoutube.com The application of flow chemistry to the synthesis of the naphthalen-1,4-imine core could lead to more efficient and scalable processes. For instance, the on-demand generation of reactive intermediates, a key advantage of flow systems, could be beneficial for the construction of the strained bicyclic framework. youtube.com

Biocatalysis: The use of enzymes as catalysts in organic synthesis is a cornerstone of green chemistry. While not yet applied to this specific scaffold, the development of enzymatic routes for the construction of aza-bridged bicyclic systems could offer high selectivity and mild reaction conditions.

Use of Greener Solvents and Catalysts: Research into the use of water, supercritical fluids, or bio-based solvents in the synthesis of related heterocyclic structures is ongoing. rsc.org Similarly, the development of non-toxic, earth-abundant metal catalysts or organocatalysts would represent a significant step towards a more sustainable synthesis of Naphthalen-1,4-imine, 1,4-dihydro-9-methyl-.

| Green Chemistry Approach | Potential Advantages for Naphthalen-1,4-imine Synthesis | Related Research Area |

| Flow Chemistry | Improved safety, scalability, and control over reaction parameters. | Synthesis of heterocycles nih.govdurham.ac.uk |

| Biocatalysis | High selectivity, mild reaction conditions, reduced waste. | Asymmetric synthesis |

| Alternative Solvents | Reduced environmental impact, improved safety. | Sustainable chemistry rsc.org |

| Earth-Abundant Catalysts | Lower cost, reduced toxicity compared to precious metal catalysts. | Organometallic chemistry |

Advanced Catalysis in Naphthalen-1,4-imine Transformations

Catalysis is a key enabling technology for the efficient and selective synthesis and functionalization of complex molecules. For the naphthalen-1,4-imine scaffold, advanced catalytic methods could unlock new avenues for its derivatization and the introduction of valuable functional groups.

A particularly promising area is the catalytic C-H functionalization . This strategy allows for the direct conversion of C-H bonds into new C-C or C-heteroatom bonds, avoiding the need for pre-functionalized starting materials. nih.govnih.govyoutube.com Research on the C-H functionalization of related bridged bicyclic compounds has demonstrated the feasibility of this approach. nsf.gov For Naphthalen-1,4-imine, 1,4-dihydro-9-methyl-, catalytic C-H functionalization could enable the late-stage modification of the naphthalene (B1677914) backbone, providing access to a diverse range of analogues with potentially interesting biological or material properties.

Another emerging area is tandem catalysis , where multiple catalytic transformations occur in a single pot. This approach can significantly improve the efficiency of a synthetic sequence by reducing the number of purification steps and minimizing waste. The expedient synthesis of bridged bicyclic nitrogen scaffolds has been achieved through an orthogonal tandem catalysis strategy, combining a palladium-catalyzed C(sp³)–H olefination with a copper-catalyzed intramolecular amidation. nih.gov Similar strategies could be envisioned for the construction and elaboration of the naphthalen-1,4-imine core.

| Catalytic Strategy | Potential Application for Naphthalen-1,4-imine | Key Advantages |

| C-H Functionalization | Direct introduction of functional groups onto the aromatic core. | Atom economy, step economy. nih.govyoutube.com |

| Tandem Catalysis | Efficient construction of the bicyclic core and subsequent functionalization. | Increased efficiency, reduced waste. nih.gov |

| Asymmetric Catalysis | Enantioselective synthesis of chiral derivatives. | Access to single enantiomers for biological evaluation. |

Integration of Machine Learning and Artificial Intelligence in Reaction Design and Prediction

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing the field of chemical synthesis. researchgate.net These computational tools can be employed to predict reaction outcomes, optimize reaction conditions, and even design novel synthetic routes. For a relatively underexplored scaffold like Naphthalen-1,4-imine, 1,4-dihydro-9-methyl-, ML and AI could play a crucial role in accelerating its development.

Key applications in this context include:

Reaction Outcome Prediction: ML models can be trained on existing reaction data to predict the feasibility and yield of a given transformation. semanticscholar.orgcam.ac.ukprinceton.edunih.gov For the synthesis of the naphthalen-1,4-imine core, which can be challenging, predictive models could help identify optimal reaction conditions and avoid failed experiments.

Retrosynthetic Analysis: AI-powered tools can propose novel synthetic routes to a target molecule, potentially uncovering more efficient or innovative pathways than those conceived by human chemists.

De Novo Molecular Design: Generative models can design new molecules with desired properties. This could be used to design novel Naphthalen-1,4-imine derivatives with specific biological activities or material properties. researchgate.net

While the application of ML to the specific class of naphthalen-1,4-imines is still in its infancy, the rapid development of these computational tools suggests that they will become indispensable for the future exploration of this and other novel chemical scaffolds. It is important to note that the accuracy of ML predictions is highly dependent on the quality and quantity of the training data, and for some reaction classes, ML models may not yet outperform predictions based on the popularity of reported conditions. cam.ac.uk

| AI/ML Application | Potential Impact on Naphthalen-1,4-imine Research | State of the Art |

| Reaction Prediction | Accelerated discovery of efficient synthetic routes. | Models for predicting C-N cross-coupling and other reactions exist. semanticscholar.orgprinceton.edu |

| Retrosynthesis | Design of novel and efficient synthetic pathways. | Template-based and template-free approaches are being developed. nih.gov |

| Molecular Design | Generation of new derivatives with desired properties. | Generative models for de novo drug design are an active area of research. researchgate.net |

Exploration of Unconventional Reactivity Modes

The unique, strained geometry of the naphthalen-1,4-imine core can give rise to unconventional reactivity patterns that are not observed in more common aromatic or heterocyclic systems. The inherent ring strain in bridged bicyclic compounds can be a driving force for unique chemical transformations. acs.org Understanding and harnessing this reactivity is a key area for future research.

One potential area of exploration is the reactivity of the bridgehead nitrogen . The lone pair of electrons on the nitrogen atom is in a unique chemical environment, which could lead to interesting and selective reactions. For instance, the reactivity of allylic azides, which also feature a nitrogen atom adjacent to a double bond, is known to be distinct from that of other organic azides. nih.gov

Another avenue for investigation is the cycloaddition reactivity of the diene system within the naphthalen-1,4-imine core. The strained nature of the bicyclic system could influence the stereoselectivity and regioselectivity of cycloaddition reactions, providing access to novel and complex polycyclic architectures.

Furthermore, skeletal editing , a strategy that involves the insertion, deletion, or modification of atoms within a molecular scaffold, could be applied to the naphthalen-1,4-imine core. chemrxiv.orgnih.gov This could lead to the synthesis of entirely new classes of aza-bridged compounds with novel properties.

Design of Next-Generation Molecular Architectures Based on the Naphthalen-1,4-imine Core

The rigid, three-dimensional structure of the naphthalen-1,4-imine scaffold makes it an attractive building block for the design of next-generation molecular architectures with applications in various fields.

In medicinal chemistry , aza-bridged bicyclic compounds are increasingly being explored as bioisosteres for aromatic rings or as rigid scaffolds to control the conformation of pharmacophores. nih.gov The design of aza-polycyclic carbamoyl (B1232498) pyridones as HIV-1 integrase strand transfer inhibitors demonstrates the potential of such scaffolds in drug discovery. nih.gov The Naphthalen-1,4-imine, 1,4-dihydro-9-methyl- core could be incorporated into new drug candidates to improve their metabolic stability, binding affinity, or pharmacokinetic properties.

In materials science , the rigid and well-defined geometry of the naphthalen-1,4-imine core could be exploited for the construction of novel organic materials. For example, the synthesis of aza-bridged all-benzenoid quinoidal figure-eight and cage molecules highlights the potential for creating complex, shape-persistent structures. nih.gov Naphthalene-1,5-diamine based materials have also been explored for their photovoltaic properties. nih.gov By functionalizing the naphthalen-1,4-imine core with appropriate chromophores or electronically active groups, it may be possible to create new materials for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The design of aza-oxa-triazole based macrocycles with tunable properties further showcases the versatility of aza-containing scaffolds in creating functional molecular systems. mdpi.com

The exploration of these emerging research directions will undoubtedly lead to a deeper understanding of the chemistry of Naphthalen-1,4-imine, 1,4-dihydro-9-methyl- and related aza-bridged bicyclic compounds, paving the way for their application in a wide range of scientific and technological fields.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Naphthalen-1,4-imine,1,4-dihydro-9-methyl-?

- Methodological Answer :

- Bridgehead Functionalization : Derivatives with similar structures (e.g., bridgehead-substituted naphthalen-imines) are synthesized via condensation reactions between naphthoquinones and amines under inert atmospheres. For example, Schiff base ligation using anhydrous solvents like THF or DMF is common .

- Methyl Group Introduction : Methyl substituents can be introduced via alkylation or Friedel-Crafts reactions, with precise temperature control (e.g., 70°C in methanol/KOH systems) to avoid over-substitution .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (ether/hexane) is recommended for isolating pure compounds .

Q. How should spectroscopic characterization be performed for this compound?

- Methodological Answer :

- NMR : H and C NMR in deuterated chloroform (CDCl₃) or DMSO-d₆ to identify aromatic protons (δ 6.5–8.5 ppm) and imine protons (δ 8.0–9.5 ppm). Methyl groups typically appear as singlets (δ 2.1–2.5 ppm) .

- Mass Spectrometry : High-resolution ESI-MS or EI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ for C₁₀H₁₁N derivatives) and fragmentation patterns .

- IR Spectroscopy : Stretching vibrations for imine (C=N, ~1600–1650 cm⁻¹) and aromatic C-H (~3050 cm⁻¹) bonds .

Q. What are the challenges in obtaining analytical data for this compound?

- Methodological Answer :

- Limited commercial availability (e.g., Sigma-Aldrich does not provide analytical data for rare analogs) necessitates in-house validation .

- Stability issues (e.g., oxidation of the dihydro-imine moiety) require storage under nitrogen and avoidance of prolonged light exposure .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic properties of Naphthalen-1,4-imine derivatives?

- Methodological Answer :

- Computational Workflow : Optimize geometry using B3LYP/6-31G(d,p) basis sets. Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity and corrosion inhibition potential .

- Charge Transfer Studies : Mulliken population analysis reveals electron density distribution, critical for understanding ligand-metal interactions in coordination chemistry .

Q. What toxicological mechanisms are associated with methyl-substituted naphthalene derivatives?

- Methodological Answer :

- In Vitro Assays : Use HepG2 or HEK293 cell lines to assess cytotoxicity (MTT assay) and oxidative stress markers (e.g., ROS levels) .

- In Vivo Models : Rodent studies (oral/dermal exposure) to evaluate systemic effects (hepatic/renal toxicity) per OECD Guidelines 420/423. Include histopathology and serum biomarker analysis (ALT, creatinine) .

- Table 1 : Key Health Outcomes from Toxicological Studies

| Endpoint | Species | Exposure Route |

|---|---|---|

| Hepatic necrosis | Rats (Sprague-Dawley) | Oral (50 mg/kg) |

| Oxidative DNA damage | Human hepatocytes | In vitro (10 μM) |

Q. How can contradictions in experimental data (e.g., bioactivity vs. toxicity) be resolved?

- Methodological Answer :

- Dose-Response Analysis : Use Hill equation modeling to distinguish between therapeutic and toxic thresholds. For example, antimicrobial activity (MIC = 8 μg/mL) vs. cytotoxicity (IC₅₀ = 25 μg/mL) .

- Isomer-Specific Effects : Compare 9-methyl vs. 8-methyl analogs to isolate substituent-position impacts on bioactivity .

Q. What strategies improve the compound’s efficacy in drug delivery systems?

- Methodological Answer :

- Nanocarrier Encapsulation : Load into PEGylated liposomes (particle size <200 nm) to enhance bioavailability. Monitor release kinetics in PBS (pH 7.4) .

- Prodrug Design : Introduce hydrolyzable esters (e.g., ethyl or methyl esters) to modulate solubility and tissue targeting .

Data Contradiction Analysis

-

Synthetic Yield Discrepancies :

-

Divergent Biological Results :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.